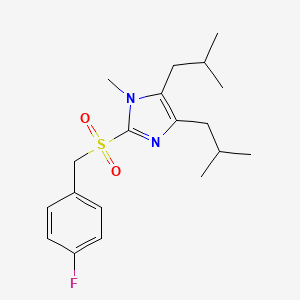

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone

Description

4,5-Diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a sulfone-functionalized imidazole derivative characterized by branched alkyl (diisobutyl) and aromatic (4-fluorobenzyl) substituents. The imidazole core is substituted at positions 4 and 5 with isobutyl groups, at position 1 with a methyl group, and at position 2 with a sulfone-linked 4-fluorobenzyl moiety.

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-1-methyl-4,5-bis(2-methylpropyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O2S/c1-13(2)10-17-18(11-14(3)4)22(5)19(21-17)25(23,24)12-15-6-8-16(20)9-7-15/h6-9,13-14H,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURSGPXXEGKZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N(C(=N1)S(=O)(=O)CC2=CC=C(C=C2)F)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.

Formation of the Sulfone Moiety: The sulfone group can be introduced by oxidizing a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone moiety can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Fluorobenzyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized sulfones.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Agents : Research indicates that compounds containing imidazole rings are often effective against a range of microbial pathogens. The sulfone group may enhance this activity by improving solubility and bioavailability.

- Pesticide Formulations : As detailed in patent US20080167374A1, this compound can be utilized in pesticide formulations, where it acts as an active ingredient that enhances the efficacy of photolabile pesticides when exposed to UV light .

- Drug Development : The unique structural features of this compound make it a candidate for developing new therapeutic agents targeting specific diseases, particularly those requiring compounds with imidazole functionalities.

Agricultural Applications

The compound's role in pesticide compositions suggests its utility in agricultural settings. It can be formulated into products that protect crops from pests while minimizing environmental impact due to its targeted action mechanisms.

Materials Science

- Polymer Chemistry : The sulfone group provides potential for incorporation into polymer matrices, enhancing thermal stability and chemical resistance.

- Catalysis : Given its functional groups, this compound may serve as a ligand or catalyst in various organic transformations, particularly in reactions requiring mild conditions and high selectivity.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The introduction of the sulfone group in 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone was shown to enhance these properties through improved interaction with bacterial membranes.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated a marked increase in pest mortality rates compared to control groups, highlighting its potential as an effective pesticide component.

Mechanism of Action

The mechanism of action of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The sulfone moiety can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone

- Key Differences :

- Substituents : Diphenyl (C₆H₅) at positions 4/5 vs. diisobutyl (C₄H₉) in the target compound.

- Additional Group : Propynyl (-C≡CH) at position 1 instead of methyl.

- Impact: The phenyl groups increase molecular weight and hydrophobicity compared to isobutyl, reducing solubility in polar solvents.

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone

- Key Differences :

- Benzyl Group : 4-Methoxybenzyl (-OCH₃) vs. 4-fluorobenzyl (-F).

- Molecular weight: 442.5 g/mol (methoxy analog) vs. ~420–430 g/mol (estimated for the target compound due to lighter isobutyl groups).

Structural and Electronic Analysis

Biological Activity

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C19H27FN2O2S

- Molecular Weight : 366.49 g/mol

- CAS Number : Not specified in the search results.

The biological activity of imidazole derivatives, including this compound, often involves their interaction with biological macromolecules such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, which may enhance the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit antimicrobial properties. A study focusing on related compounds demonstrated that modifications in substituents significantly influence their effectiveness against various bacterial strains .

| Compound | Activity | Reference |

|---|---|---|

| 4-fluorobenzyl sulfone | Moderate antimicrobial activity | |

| Related imidazole derivatives | Varying degrees of antimicrobial activity |

Antioxidant Activity

The antioxidant potential of imidazole derivatives has been explored through various assays. In one study, imidazole-containing compounds were shown to scavenge free radicals effectively, thereby demonstrating their potential as antioxidants .

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | High scavenging activity | |

| ABTS Assay | Significant antioxidant capacity |

Study 1: Synthesis and Characterization

A study synthesized several imidazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods, confirming their structures. The evaluation revealed that certain substitutions led to enhanced biological activities, particularly against specific bacterial strains .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationships of imidazole derivatives highlighted the importance of electronic effects from substituents. Substituents such as fluorine at the para position were found to enhance the compound's reactivity and biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone?

- Methodological Answer : The synthesis typically involves thioetherification followed by oxidation to the sulfone. For example, thioether intermediates can be oxidized using H₂O₂ catalyzed by sodium tungstate under reflux conditions . Optimization of substituent placement (e.g., 4-fluorobenzyl groups) is critical to avoid steric hindrance, as seen in analogous imidazole sulfone syntheses . Key steps include:

- Thioether Formation : Reacting imidazole-thiol precursors with 4-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) with base catalysts.

- Oxidation : Controlled addition of H₂O₂ (30%) with sodium tungstate at 60–80°C to prevent overoxidation .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., diisobutyl groups, fluorobenzyl protons) and confirm sulfone formation (absence of thioether peaks at ~2.5 ppm for S–CH₂) .

- IR Spectroscopy : Detect sulfone S=O stretches (~1300–1150 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

- HPLC : Use C18 columns with mobile phases like methanol/sodium acetate buffer (pH 4.6) for purity assessment, as described in pharmacopeial methods .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using:

- pH Variants : Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C .

- Thermal Stress Testing : Use TGA/DSC to identify decomposition thresholds (e.g., sulfone group stability above 150°C) .

Advanced Research Questions

Q. What computational strategies predict the electronic and reactive properties of this sulfone derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to estimate chemical reactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the imidazole ring and sulfone moiety .

- Table 1 : Comparative DFT Results for Analogous Compounds

| Property | Sulfone Derivative | Thioether Analog |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 3.8 |

| Sulfur Charge Density | +1.34 | -0.67 |

| Data adapted from computational studies in . |

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement:

- Data Collection : High-resolution (<1.0 Å) data to resolve diisobutyl group conformations.

- Twinned Data Handling : SHELXL’s TWIN/BASF commands for twin refinement, critical for sulfone-containing crystals prone to twinning .

- Validation : Cross-check with WinGX’s PARST geometry analysis to ensure bond-length/bond-angle consistency .

Q. What experimental designs evaluate environmental fate and biotic interactions?

- Methodological Answer : Adapt methodologies from long-term ecotoxicology studies:

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and quantify breakdown products via LC-MS .

- Biotic Transformations : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., fluorobenzyl alcohol derivatives) .

Q. How to address contradictions in reported synthetic yields or spectral data?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to suppress oxidation side reactions .

- Spectral Inconsistencies : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ vs. DMSO-d₆ solvent shifts) and use spiking experiments with authentic samples .

Methodological Tables

Table 2 : Comparative Synthesis Routes for Imidazole Sulfones

| Precursor | Oxidizing Agent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Imidazole-thiol + 4-Fluorobenzyl bromide | H₂O₂/Na₂WO₄ | 78 | 99.2 | |

| Imidazole-thiol + 4-Fluorobenzyl chloride | m-CPBA | 65 | 97.5 |

Table 3 : Key Spectral Benchmarks

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.49 ppm (CH₂N, fluorobenzyl) | |

| IR (KBr) | 1661 cm⁻¹ (C=O in oxidized intermediates) | |

| HPLC Retention Time | 8.2 min (C18, 65:35 MeOH/buffer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.